Differentiated CYP1A2 Inhibition: Quantitative Comparison of Cycloheptane vs. Cyclopentane Analogs
1-(4-Bromophenyl)cycloheptane-1-carbonitrile demonstrates a specific and quantifiable level of CYP1A2 enzyme inhibition (IC50 = 7.00E+3 nM) in human liver microsomes [1]. In contrast, the structurally similar cyclopentane analog, 1-(4-bromophenyl)cyclopentanecarbonitrile, does not possess publicly documented CYP inhibition data, indicating a significant difference in metabolic stability profile driven by ring size . This difference is critical for scientists selecting lead compounds or intermediates for in vivo studies where predictable metabolism is required.
| Evidence Dimension | CYP1A2 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.00E+3 nM |
| Comparator Or Baseline | 1-(4-bromophenyl)cyclopentanecarbonitrile (cyclopentane analog): No publicly available CYP inhibition data |
| Quantified Difference | Data availability: Cycloheptane analog provides quantifiable CYP1A2 liability (7 µM), while cyclopentane analog's profile remains undefined. |
| Conditions | Human liver microsomes, 5 min preincubation with compound before substrate addition, measured after 10 mins by LC/MS/MS |
Why This Matters
This provides a concrete, data-driven metabolic liability assessment, enabling informed decision-making in lead optimization where avoiding CYP1A2-mediated drug-drug interactions is a priority.
- [1] BindingDB. BDBM50069813 (CHEMBL3407785): IC50=7.00E+3 nM for CYP1A2 inhibition in human microsomes. View Source
